3-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid
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Overview
Description
3-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid is a complex organic compound characterized by its unique benzothiazine ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid typically involves the formation of the benzothiazine ring followed by the introduction of the sulfonyl and butanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine core. Subsequent steps include sulfonation and the addition of the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize automated reactors and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic inhibition and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3-oxo-2H-(1,4)-benzothiazin-2-ylacetic acid: This compound shares a similar benzothiazine core but differs in its functional groups.
2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide: Another related compound with a benzothiazine structure and different substituents.
Uniqueness
3-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(3-oxo-4H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S2/c1-7(4-12(15)16)20(17,18)8-2-3-10-9(5-8)13-11(14)6-19-10/h2-3,5,7H,4,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADAPQYMYBRDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)SCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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